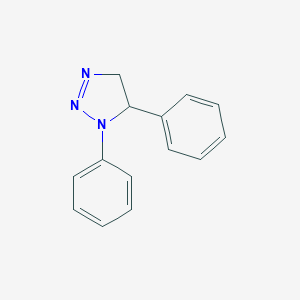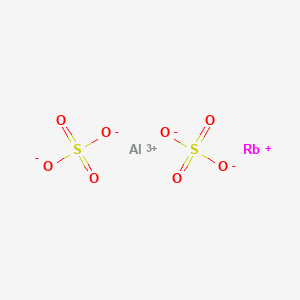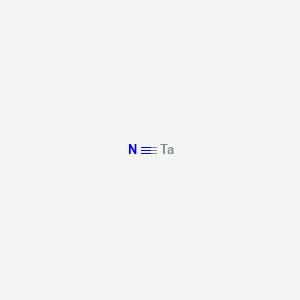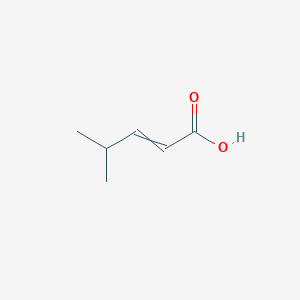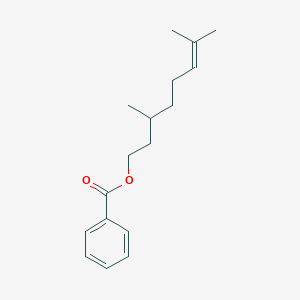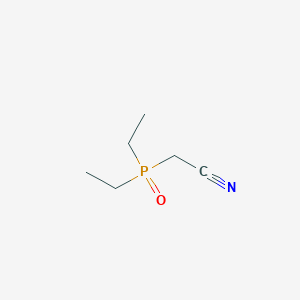
2,6-Diisocyanatonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diisocyanatonaphthalene is an organic compound with the molecular formula C₁₂H₆N₂O₂. It is a derivative of naphthalene, characterized by the presence of two isocyanate groups at the 2 and 6 positions on the naphthalene ring. This compound is a white or colorless solid at room temperature and is primarily used in the production of polyurethanes and other polymers .
準備方法
Synthetic Routes and Reaction Conditions: 2,6-Diisocyanatonaphthalene can be synthesized through the phosgenation of 2,6-diaminonaphthalene. The reaction typically involves the following steps:
Phosgenation: 2,6-diaminonaphthalene is reacted with phosgene (COCl₂) in the presence of a solvent such as toluene or chlorobenzene. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the amine groups to isocyanate groups.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Phosgenation: Utilizing large reactors and continuous flow systems to handle the phosgenation reaction efficiently.
Purification and Quality Control: Employing advanced purification techniques such as fractional distillation and chromatography to ensure the product meets industrial standards.
化学反応の分析
Types of Reactions: 2,6-Diisocyanatonaphthalene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions:
Alcohols and Amines: React with isocyanate groups under mild conditions to form urethanes and ureas.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
科学的研究の応用
2,6-Diisocyanatonaphthalene has several applications in scientific research and industry:
Polyurethane Production: Used as a monomer in the synthesis of polyurethanes, which are essential in the manufacture of foams, adhesives, and coatings.
Material Science: Employed in the development of advanced materials such as high-performance polymers and composites.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its reactivity and ability to form biocompatible polymers.
作用機序
The primary mechanism of action of 2,6-diisocyanatonaphthalene involves the reactivity of its isocyanate groups. These groups can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in the production of polyurethanes and other polymers, where the isocyanate groups react with polyols to form urethane linkages .
類似化合物との比較
1,5-Diisocyanatonaphthalene: Another isomer of diisocyanatonaphthalene with isocyanate groups at the 1 and 5 positions.
Toluene Diisocyanate: A widely used diisocyanate with two isocyanate groups attached to a toluene ring.
Uniqueness: 2,6-Diisocyanatonaphthalene is unique due to its specific isomeric structure, which imparts distinct physical and chemical properties. Its reactivity and ability to form stable polymers make it valuable in various industrial applications .
特性
IUPAC Name |
2,6-diisocyanatonaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-5-12(14-8-16)4-2-10(9)6-11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXOCIUZBBUNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=C=O)C=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611575 |
Source


|
| Record name | 2,6-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13753-49-6 |
Source


|
| Record name | 2,6-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


